molecular formula C14H20N2O2 B2403710 (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine CAS No. 135779-00-9

(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine

Cat. No.: B2403710
CAS No.: 135779-00-9
M. Wt: 248.326
InChI Key: YVCZCIUCJDTVGQ-BVXMOGEKSA-N
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Description

(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine is a complex organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of 2,4,6-triethylbenzaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes and nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Shares some structural similarities but differs in functional groups and reactivity.

    Cresol: Another aromatic compound with different substituents and chemical properties.

Uniqueness

(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its role in various scientific fields highlight its significance.

Properties

IUPAC Name

(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-10-7-11(5-2)14(9-16-18)12(6-3)13(10)8-15-17/h7-9,17-18H,4-6H2,1-3H3/b15-8+,16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCZCIUCJDTVGQ-BVXMOGEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1C=NO)CC)C=NO)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C(=C1/C=N/O)CC)/C=N/O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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